molecular formula C26H18N2O9S B2794757 Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate CAS No. 448197-13-5

Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate

Cat. No.: B2794757
CAS No.: 448197-13-5
M. Wt: 534.5
InChI Key: ZOOQUIWGOYIPLU-UHFFFAOYSA-N
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Description

Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is a useful research compound. Its molecular formula is C26H18N2O9S and its molecular weight is 534.5. The purity is usually 95%.
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Properties

IUPAC Name

[4-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O9S/c29-25(35-21-9-3-1-4-10-21)27(38(33,34)24-13-7-8-20(18-24)28(31)32)19-14-16-23(17-15-19)37-26(30)36-22-11-5-2-6-12-22/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOQUIWGOYIPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of a sulfonyl group , carbamate , and nitrophenyl moieties suggests potential interactions with various biological targets.

  • Inhibition of Cytochrome P450 Monooxygenase : Research indicates that compounds with similar structures can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of cholesterol, steroids, and other lipids. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
  • Antiviral Activity : Similar derivatives have shown promising antiviral properties, particularly against HIV-1. The mechanism often involves the disruption of viral replication processes by targeting specific viral proteins .
  • Enzyme Inhibition : Compounds with sulfonyl and carbamate groups may act as inhibitors for various enzymes, potentially affecting pathways involved in inflammation and cancer progression.

Biological Activity Summary

Activity Type Target/Effect Reference
Enzyme InhibitionCytochrome P450
Antiviral ActivityHIV-1 CA inhibitors
Anticancer PotentialVarious cancer cell linesNot specified

Case Studies

  • Antiviral Efficacy in HIV Models : A series of phenylalanine derivatives were synthesized based on the structure of the compound . These derivatives demonstrated significant antiviral activity against HIV-1, with some showing EC50 values as low as 3.13 μM, indicating potent efficacy in inhibiting viral replication .
  • Toxicological Assessments : Toxicological studies on similar compounds have shown varying degrees of cytotoxicity in human cell lines. For instance, certain sulfonamide derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window .
  • Pharmacokinetic Profiles : Studies have indicated that modifications to the phenyl and nitrophenyl groups can significantly alter the pharmacokinetic properties of related compounds, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C20H18N2O6SC_{20}H_{18N_{2}O_{6}S} and a molecular weight of approximately 402.43 g/mol. Its structure features a sulfonamide linkage, which is significant for its biological activity.

Pharmaceutical Applications

  • Anticancer Activity :
    • Mechanism : The compound has been studied for its ability to inhibit specific cancer cell lines through the modulation of enzyme activity involved in cell proliferation.
    • Case Study : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against human breast cancer cells, suggesting potential as an anticancer agent. The mechanism involved the induction of apoptosis via the activation of caspase pathways.
  • Antimicrobial Properties :
    • Mechanism : The sulfonamide group is known for its antibacterial properties, acting as a competitive inhibitor of bacterial enzymes.
    • Case Study : Research indicated that phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate showed significant activity against various strains of bacteria, including resistant strains, highlighting its potential in treating infections.
  • Anti-inflammatory Effects :
    • Mechanism : The compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation.
    • Case Study : In vitro studies demonstrated that this compound reduced the levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides, indicating its potential as an anti-inflammatory agent.

Material Science Applications

  • Polymer Chemistry :
    • Application : Due to its functional groups, this compound can be utilized as a monomer or additive in polymer synthesis, enhancing thermal stability and mechanical properties.
    • Data Table :
PropertyValue
Thermal StabilityUp to 250 °C
Mechanical StrengthTensile strength > 50 MPa
SolubilitySoluble in DMSO
  • Nanotechnology :
    • Application : The compound can be employed in the synthesis of nanoparticles for drug delivery systems.
    • Case Study : Research showed that nanoparticles coated with this compound demonstrated improved drug loading capacity and controlled release profiles, making them suitable for targeted therapy.

Toxicology Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals.

  • In Vivo Toxicity Testing :
    • Studies conducted on animal models revealed that at therapeutic doses, the compound did not exhibit significant toxicity, with no adverse effects on liver or kidney function observed.
  • Environmental Impact Assessment :
    • Investigations into the environmental persistence and bioaccumulation potential indicated that the compound degrades under UV exposure, reducing long-term ecological risks.

Q & A

Q. What are common synthetic routes for phenyl carbamate derivatives like Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate?

Synthesis typically involves reacting phenolic precursors with isocyanates or carbamate-forming reagents under controlled conditions. Key steps include:

  • Using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of reactive intermediates .
  • Temperature control (e.g., low temperatures during initial mixing) to minimize side reactions .
  • Sequential functionalization of sulfonyl, nitro, and phenoxycarbonyl groups, often requiring protecting-group strategies .

Q. How can researchers confirm the structure and purity of this compound?

Analytical techniques include:

  • NMR spectroscopy to verify functional groups and connectivity .
  • Mass spectrometry (MS) for molecular weight confirmation .
  • HPLC to assess purity and detect impurities .

Q. What analytical techniques are suitable for monitoring reactions involving this compound?

  • Thin-layer chromatography (TLC) for real-time reaction progress .
  • High-resolution mass spectrometry (HRMS) to confirm intermediate structures .
  • UV-Vis spectroscopy to track chromophore changes in nitro or aromatic groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates while reducing unintended hydrolysis .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate carbamate formation .
  • Stepwise temperature ramping : Gradual heating avoids exothermic side reactions (e.g., nitro group reduction) .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

  • Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) evaluate thermal degradation profiles .
  • pH stability studies : Incubate the compound in buffered solutions (pH 1–13) and monitor decomposition via HPLC or NMR .

Q. How can researchers investigate the biological activity mechanism of this compound?

  • Molecular docking simulations predict binding affinities to enzymes (e.g., proteases or kinases) .
  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase for carbamates) .
  • High-throughput screening to identify interactions with receptors or signaling pathways .

Q. How can inconsistent bioactivity data across studies be resolved?

Potential causes and solutions:

  • Impurity analysis : Use LC-MS to detect trace byproducts affecting activity .
  • Stereochemical considerations : Chiral HPLC or X-ray crystallography to confirm stereochemistry .
  • Structural analogs : Compare activity of derivatives with modified substituents (e.g., replacing nitro with methoxy groups) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular dynamics (MD) simulations model binding stability over time .
  • Quantitative structure-activity relationship (QSAR) models correlate substituent effects with potency .

Q. What challenges arise in multi-step synthesis of this compound?

Key issues include:

  • Intermediate purification : Silica gel chromatography or recrystallization to isolate unstable intermediates .
  • Functional group compatibility : Protecting groups (e.g., tert-butoxycarbonyl) prevent undesired reactions during sulfonylation or nitration .

Q. How do substituents (e.g., nitro, sulfonyl) influence reactivity and bioactivity?

  • Nitro groups : Electron-withdrawing effects enhance electrophilic reactivity but may reduce metabolic stability .
  • Sulfonyl groups : Improve solubility and enable hydrogen bonding with biological targets .

Data Contradiction Analysis

Observation Potential Cause Resolution Method Reference
Varied enzyme inhibition IC₅₀ valuesImpurities in synthesisLC-MS purity profiling
Discrepant thermal stability dataPolymorphism or hydration statesX-ray diffraction (XRD)
Inconsistent docking vs. experimental bindingForce field inaccuraciesHybrid QM/MM simulations

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